Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans-
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Overview
Description
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a cyclohexyl ester moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- typically involves the reaction of phenyl isocyanate with 2-(1-piperidinyl)cyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce cyclohexyl amines.
Scientific Research Applications
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: A simpler analog with similar functional groups.
2-(1-Piperidinyl)cyclohexanol: Shares the piperidine and cyclohexyl moieties.
Phenyl isocyanate: A precursor used in the synthesis of the compound.
Uniqueness
Carbamic acid, phenyl-, 2-(1-piperidinyl)cyclohexyl ester, hydrochloride, trans- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Properties
CAS No. |
38198-28-6 |
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Molecular Formula |
C18H27ClN2O2 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(19-15-9-3-1-4-10-15)22-17-12-6-5-11-16(17)20-13-7-2-8-14-20;/h1,3-4,9-10,16-17H,2,5-8,11-14H2,(H,19,21);1H/t16-,17-;/m1./s1 |
InChI Key |
DZNIIVHBSXUVDJ-GBNZRNLASA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2OC(=O)NC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2OC(=O)NC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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